2-(2,5-dimethoxyphenyl)-N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide
Overview
Description
2-(2,5-dimethoxyphenyl)-N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide is a useful research compound. Its molecular formula is C25H29N3O3 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.22089180 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
- The study on oxidative radical cyclization demonstrates a chemical process leading to erythrinanes, showcasing the compound's potential in synthetic organic chemistry and the formal synthesis of natural products (Shiho Chikaoka et al., 2003).
- Capsaicinoid analogs , like KR-25003, reveal the structural and conformational analysis through crystallography, highlighting the significance of spatial arrangement in the activity of similar molecules (N. Park et al., 1995).
- Research on anticonvulsant activity of specific acetamide derivatives provides insight into their therapeutic potential and mechanism of action, including voltage-gated sodium current inhibition (E. Pękala et al., 2011).
Biological Screening and Potential Applications
- Antibacterial, antifungal, and anthelmintic activity studies of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives indicate their potential as bioactive molecules for various applications, including latent fingerprint analysis (G. Khan et al., 2019).
- The radiosynthesis of herbicides and safeners demonstrates the compound's application in agricultural sciences, offering insights into metabolism and mode of action studies (B. Latli & J. Casida, 1995).
Antioxidant Capacity and Enzymatic Modifications
- Investigations into the laccase-mediated oxidation of phenolic compounds for producing compounds with higher antioxidant capacity showcase the potential in food science and pharmacology (O. E. Adelakun et al., 2012).
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-16-10-17(2)12-19(11-16)28-23-7-5-6-22(21(23)15-26-28)27-25(29)14-18-13-20(30-3)8-9-24(18)31-4/h8-13,15,22H,5-7,14H2,1-4H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIKABGTBMPJOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(CCC3)NC(=O)CC4=C(C=CC(=C4)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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